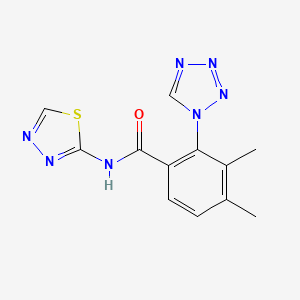
2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide” typically involves multi-step organic reactions. The starting materials might include 4-benzylpiperidine, 3-chlorophenylacetic acid, and pyridazine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, followed by purification processes such as crystallization or chromatography. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions might use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties, including its potential as a therapeutic agent for treating various diseases.
Industry
In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets would depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide: shares structural similarities with other heterocyclic compounds, such as pyridazines and piperidines.
Pyridazine Derivatives: Known for their diverse biological activities and used in drug development.
Piperidine Derivatives: Commonly found in many pharmaceuticals and known for their biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which might confer unique biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H25ClN4O2/c25-20-7-4-8-21(16-20)26-23(30)17-29-24(31)10-9-22(27-29)28-13-11-19(12-14-28)15-18-5-2-1-3-6-18/h1-10,16,19H,11-15,17H2,(H,26,30) |
InChI Key |
MVZALTKUBHZWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)
![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)
![3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)
![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)
methanone](/img/structure/B12163293.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12163300.png)
![ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163318.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12163330.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12163336.png)
![N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12163351.png)

